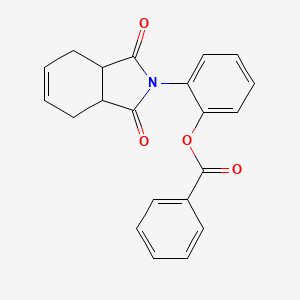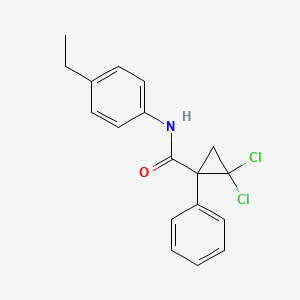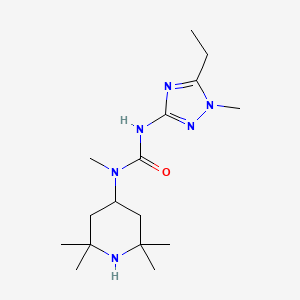![molecular formula C14H23N5O2S B4011436 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-[2-(2-oxopiperidin-1-yl)ethyl]urea](/img/structure/B4011436.png)
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-[2-(2-oxopiperidin-1-yl)ethyl]urea
Vue d'ensemble
Description
The focus of this analysis is on a specific urea derivative, characterized by its unique structural formula. Urea derivatives have garnered attention for their diverse biological activities and applications in various chemical reactions.
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of specific acylazides with substituted thiadiazoles. For instance, Song Xin-jian, Gong Xian-sheng, and W. Sheng (2006) reported the synthesis of eight novel derivatives of ureas by reacting acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole. These compounds were explored for their potential as plant growth regulators, indicating a methodological approach that could be relevant for synthesizing the compound (Song Xin-jian et al., 2006).
Molecular Structure Analysis
The molecular structure of urea derivatives can be determined using various analytical techniques such as X-ray crystallography, NMR, MS, and IR. For example, Xin-jian Song, Xiao-Hong Tan, and Yan‐Gang Wang (2008) characterized a urea compound using these techniques, revealing detailed insights into its crystal structure and confirming the planar nature of the urea scaffold due to intramolecular N-H···O hydrogen bonds (Xin-jian Song et al., 2008).
Chemical Reactions and Properties
The chemical reactivity and properties of such urea derivatives are influenced by their molecular structure. The presence of specific functional groups, such as the thiadiazole ring, contributes to their reactivity. Wang Yan-gang (2008) synthesized several urea derivatives showcasing the influence of the thiadiazole moiety on their biological activity, particularly as plant growth regulators (Wang Yan-gang, 2008).
Applications De Recherche Scientifique
Plant Growth Regulation
Compounds structurally related to N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-[2-(2-oxopiperidin-1-yl)ethyl]urea have been synthesized and tested for their biological activity, showing promise as plant growth regulators. For example, Song Xin-jian, Gong Xian-sheng, and W. Sheng (2006) synthesized novel derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas, which exhibited good activity in this area (Song Xin-jian et al., 2006).
Synthesis and Biological Evaluation of Derivatives
The synthesis and biological evaluation of various derivatives, including those inhibiting p38α mitogen-activated protein kinase (MAPK), have been explored. Matthäus Getlik et al. (2012) provided insights into the structure-based design and synthesis of N-pyrazole, N'-thiazole-ureas as potent inhibitors of p38α MAPK, demonstrating their potential in modulating biological processes (Matthäus Getlik et al., 2012).
Fungicidal Activities
The thiadiazole urea derivatives have also shown excellent fungicidal activities against various pathogens, highlighting their potential in agricultural and horticultural applications. Xin-jian Song, Xiao-Hong Tan, and Yan‐Gang Wang (2008) synthesized N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea and demonstrated its excellent fungicidal activities against Rhizoctonia solani, Botrytis cinerea, and Dothiorella gregaria (Xin-jian Song et al., 2008).
Propriétés
IUPAC Name |
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(2-oxopiperidin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2S/c1-14(2,3)11-17-18-13(22-11)16-12(21)15-7-9-19-8-5-4-6-10(19)20/h4-9H2,1-3H3,(H2,15,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQVAHREAKLWHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)NCCN2CCCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-chloro-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B4011377.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4011394.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}isonicotinamide 1-oxide](/img/structure/B4011397.png)


![4-methyl-2-[3-oxo-1-phenyl-3-(1-pyrrolidinyl)propyl]phenol](/img/structure/B4011417.png)
![N-(2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4011430.png)
![4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4011437.png)

![5-[3-bromo-4-(1-naphthylmethoxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4011453.png)
![isobutyl 4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B4011459.png)